
2-Chloro-4,6-dimethoxypyrimidine
Übersicht
Beschreibung
2-Chloro-4,6-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2 . It is used in various chemical reactions including nucleophilic substitution, carbonylation, nitration, Pechmann condensation reaction, Tisler triazolopyrimidine cyclization, and cross-coupling .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-dimethoxypyrimidine consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 174.58 g/mol .Chemical Reactions Analysis
2-Chloro-4,6-dimethoxypyrimidine is involved in a variety of chemical reactions. For instance, it is used in aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .Physical And Chemical Properties Analysis
2-Chloro-4,6-dimethoxypyrimidine is a colorless crystal with a melting point of 100-105 °C . It is insoluble in water but soluble in methyl alcohol, diethyl ether, chloroform, toluene, N,N-dimethylformamide, and acetonitrile .Wissenschaftliche Forschungsanwendungen
Synthesis of Anilinopyrimidines
“2-Chloro-4,6-dimethoxypyrimidine” is used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .
Fungicides and Pesticides
Anilinopyrimidines, which can be synthesized from “2-Chloro-4,6-dimethoxypyrimidine”, are known for their biological activity as fungicides and pesticides .
Kinase Inhibitors
Some 2-anilinopyrimidine derivatives have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines .
Supramolecular Networks
This class of compounds plays a role in the generation of supramolecular networks for molecular recognition .
Synthesis of Silyl Pyrimidines
“2-Chloro-4,6-dimethoxypyrimidine” is used in the synthesis of silyl pyrimidines .
Synthesis of Stannyl Pyrimidines
Safety and Hazards
Wirkmechanismus
Target of Action
2-Chloro-4,6-dimethoxypyrimidine is primarily used as an intermediate in the synthesis of pyrimidine-based herbicides . The primary targets of these herbicides are usually specific enzymes or proteins within the plants that are essential for growth and survival .
Mode of Action
The compound acts as a building block in the synthesis of more complex molecules. It undergoes aromatic nucleophilic substitution with aniline derivatives to form 2-anilinopyrimidines . The substituents on the aniline derivatives have a significant impact on the course and efficiency of the reaction .
Biochemical Pathways
The exact biochemical pathways affected by 2-Chloro-4,6-dimethoxypyrimidine are dependent on the final compound it is used to synthesize. For example, in the synthesis of certain herbicides, it may inhibit the action of enzymes involved in the synthesis of essential amino acids in plants, leading to their death .
Pharmacokinetics
Its molecular weight is 174.58 , which is within the range generally favorable for absorption and distribution.
Result of Action
The molecular and cellular effects of 2-Chloro-4,6-dimethoxypyrimidine are largely dependent on the final compound it is used to synthesize. In the case of herbicides, the result is typically the inhibition of plant growth, leading to the death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4,6-dimethoxypyrimidine and its derivatives. Factors such as temperature, pH, and the presence of other chemicals can affect the rate of reactions involving this compound . .
Eigenschaften
IUPAC Name |
2-chloro-4,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEKEFWBLFBSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408903 | |
| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethoxypyrimidine | |
CAS RN |
13223-25-1 | |
| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13223-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

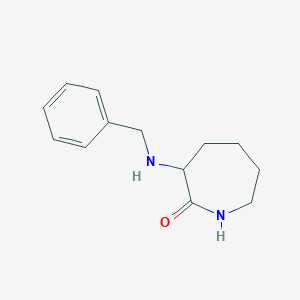
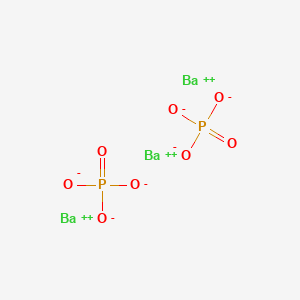
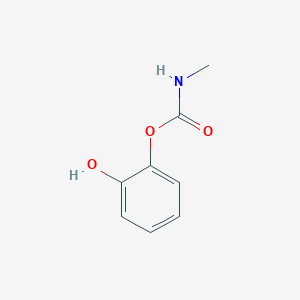
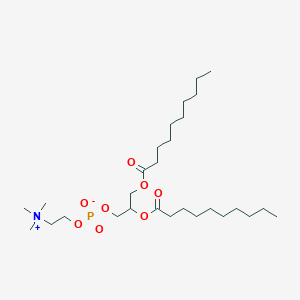

![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)






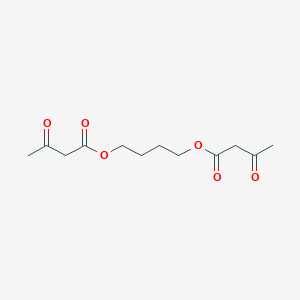
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)